![molecular formula C18H17Br B12973507 3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
3'-Bromospiro[cyclohexane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromospiro[cyclohexane-1,9’-fluorene] is a chemical compound characterized by a spiro linkage between a cyclohexane ring and a fluorene moiety, with a bromine atom attached at the 3’ position of the fluorene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromospiro[cyclohexane-1,9’-fluorene] typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of fluorene-9-one with cyclohexanone in the presence of a base to form the spiro compound. The bromination at the 3’ position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromospiro[cyclohexane-1,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorene moiety.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
3’-Bromospiro[cyclohexane-1,9’-fluorene] has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) due to its unique electronic properties.
Materials Science:
Chemical Research: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 3’-Bromospiro[cyclohexane-1,9’-fluorene] in its applications is primarily related to its electronic properties. The spiro linkage and the presence of the bromine atom influence the compound’s ability to participate in electronic transitions and interactions with other molecules. In organic electronics, it acts as an electron donor or acceptor, facilitating charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,9’-fluorene]: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3’-Chlorospiro[cyclohexane-1,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Spiro[cyclohexane-1,9’-fluorene]-based Polymers: Polymers incorporating the spirofluorene moiety, used in advanced materials.
Uniqueness
3’-Bromospiro[cyclohexane-1,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic properties .
Propriétés
Formule moléculaire |
C18H17Br |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
3'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-17-15(12-13)14-6-2-3-7-16(14)18(17)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 |
Clé InChI |
RBEUUKQNDFVUJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


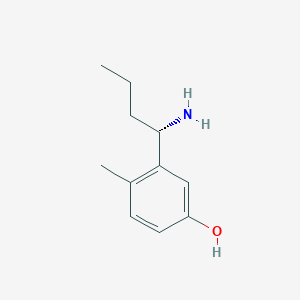
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

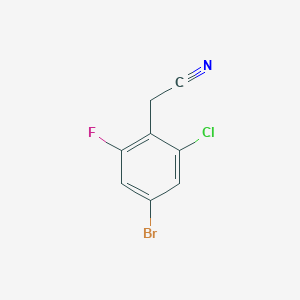
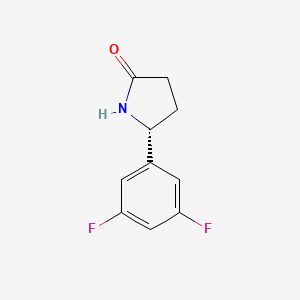
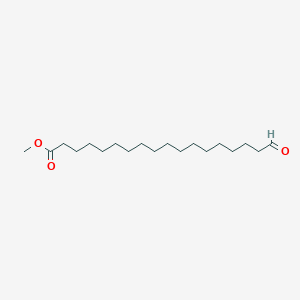

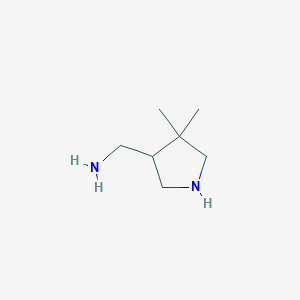
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
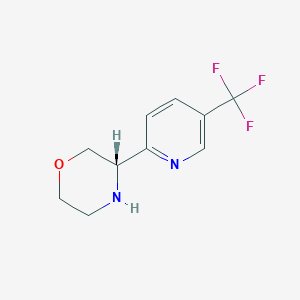
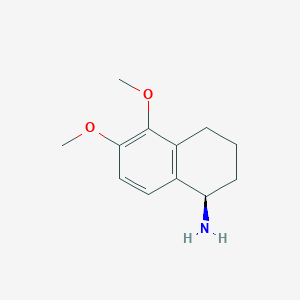
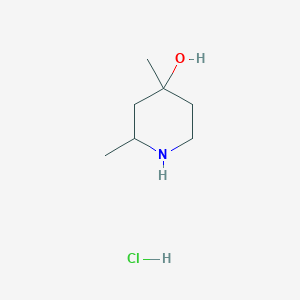
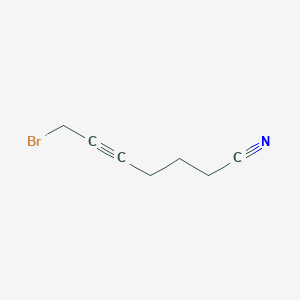
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
